![molecular formula C16H15ClO B3023787 3-(3-Chlorophenyl)-2'-methylpropiophenone CAS No. 898762-12-4](/img/structure/B3023787.png)
3-(3-Chlorophenyl)-2'-methylpropiophenone
Overview
Description
The compound "3-(3-Chlorophenyl)-2'-methylpropiophenone" is not directly mentioned in the provided papers, but we can infer its characteristics and relevance from related compounds and reactions. It appears to be an aromatic ketone with potential pharmacological properties and could be used as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the preparation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Another method includes the electrochemical preparation of chlorinated compounds, which could be adapted for synthesizing the chlorophenyl moiety of the target compound .
Molecular Structure Analysis
Structural analysis of similar compounds, such as 2-chlorophenol and 2-methylphenol, shows that they can form co-crystals at low temperatures, indicating potential interactions between chlorophenyl and methyl groups that could be relevant to the target compound . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol provides insights into the arrangement of chlorophenyl groups in a solid-state, which might be similar in "this compound" .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. For instance, the synthesis of substituted phenoxyacetic acids, including those with chlorophenyl groups, demonstrates the potential for creating derivatives of the target compound . Additionally, the copolymerization of trisubstituted ethylenes with styrene suggests that "this compound" could participate in polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be deduced from similar compounds. For example, the presence of chlorophenyl groups is known to influence the glass transition temperatures of copolymers, which could be relevant for the thermal properties of the target compound . Hydrogen bonding patterns observed in compounds with chloro and methyl substituents indicate that "this compound" may also exhibit specific intermolecular interactions .
Scientific Research Applications
Catalytic Arylation Reactions
One study delves into the palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, a compound closely related to 3-(3-Chlorophenyl)-2'-methylpropiophenone. This reaction results in a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in creating complex organic compounds with potential applications in material science and pharmaceuticals (H. Wakui, et al., 2004).
Solvent-Free Synthesis Techniques
Another piece of research highlights the mechanical solvent-free synthesis of new derivatives involving a base-catalyzed Claisen-Schmidt condensation of 2-hydroxypropiophenone with various aromatic aldehydes. This technique emphasizes the remarkable reaction rate achieved by grinding, which not only reduces reaction time but also presents an eco-friendly approach by eliminating solvent use. Such methodologies are crucial for sustainable chemistry and pharmaceutical synthesis (L. K. Amole, et al., 2019).
Environmental Applications
Research into the determination of phenolic compounds in water and industrial effluents showcases the relevance of derivatives of this compound in environmental analysis. The study employs polymeric liquid-solid extraction cartridges for the efficient isolation and quantification of priority phenolic pollutants, underlining the compound's utility in environmental monitoring and pollution control strategies (M. Castillo, et al., 1997).
Advanced Organic Syntheses
The exploration of acylation and alkylation reactions of related compounds, such as 1,3-dimethoxybenzene with 3-halo- and 3-ethoxypropionic acids, reflects the chemical versatility of this compound analogs. These reactions pave the way for synthesizing complex organic molecules with potential applications in drug development and material science (T. R. Kasturi, K. Damodaran, 1969).
Electrochemical Sensors
A notable study focused on the development of a voltammetric sensor for 2-phenylphenol, using a carbon paste electrode modified with a composite of Fe3O4 nanoparticles and ionic liquid. This research underscores the potential of compounds structurally related to this compound in fabricating sensitive and selective sensors for environmental pollutants (H. Karimi-Maleh, et al., 2019).
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound similar to 3-(3-Chlorophenyl)-2’-methylpropiophenone, acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .
Pharmacokinetics
Similar compounds are known to have good absorption but low systemic bioavailability due to extensive hepatic first-pass metabolism .
Result of Action
The compound’s action results in a decrease in ATP production, which can lead to cellular stress and potentially cell death . This effect is used in research to study cellular responses to stress and the mechanisms of cell death .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGNWQPZJUIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644410 | |
Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-12-4 | |
Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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